BenchChemオンラインストアへようこそ!

5-hydroxy-1-benzothiophene-2-sulfonamide

Carbonic anhydrase inhibition Glaucoma Ocular hypotensive agents

5-Hydroxy-1-benzothiophene-2-sulfonamide (CAS 96804-01-2; synonym: 5-hydroxybenzo[b]thiophene-2-sulfonamide) is a bicyclic heteroaromatic sulfonamide with molecular formula C₈H₇NO₃S₂ and a monoisotopic mass of 228.99 Da. It belongs to the benzo[b]thiophene-2-sulfonamide class, which has been systematically investigated as a source of topically active carbonic anhydrase inhibitors (CAIs) for glaucoma therapy.

Molecular Formula C8H7NO3S2
Molecular Weight 229.3 g/mol
Cat. No. B8716862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-1-benzothiophene-2-sulfonamide
Molecular FormulaC8H7NO3S2
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C=C(S2)S(=O)(=O)N
InChIInChI=1S/C8H7NO3S2/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4,10H,(H2,9,11,12)
InChIKeyIGYDWQWQYFXSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-1-benzothiophene-2-sulfonamide (CAS 96804-01-2): Compound Identity, Pharmacological Class, and Procurement-Relevant Characteristics


5-Hydroxy-1-benzothiophene-2-sulfonamide (CAS 96804-01-2; synonym: 5-hydroxybenzo[b]thiophene-2-sulfonamide) is a bicyclic heteroaromatic sulfonamide with molecular formula C₈H₇NO₃S₂ and a monoisotopic mass of 228.99 Da . It belongs to the benzo[b]thiophene-2-sulfonamide class, which has been systematically investigated as a source of topically active carbonic anhydrase inhibitors (CAIs) for glaucoma therapy [1]. The compound features a primary sulfonamide group (-SO₂NH₂) at the 2-position of the benzothiophene core and a phenolic hydroxyl at the 5-position, making it the 5-hydroxy positional isomer of the clinically evaluated CAI L-650,719 (6-hydroxybenzo[b]thiophene-2-sulfonamide) [1]. More recently, the 5-hydroxybenzothiophene scaffold has been independently validated as a privileged core for multi-target kinase inhibitor design targeting Clk1, Clk4, Dyrk1A, Dyrk1B, DRAK1, and haspin [2].

Why 5-Hydroxy-1-benzothiophene-2-sulfonamide Cannot Be Interchanged with Closest Positional Isomers or Alternative Benzothiophene Sulfonamides


Within the benzo[b]thiophene-2-sulfonamide series, the position of the hydroxyl substituent on the benzene ring is a critical determinant of both in vitro enzyme inhibition potency and in vivo pharmacological efficacy. The 5-hydroxy (compound 21), 6-hydroxy (compound 16, L-650,719), 7-hydroxy (compound 22), and 4-hydroxy (compound 15) positional isomers exhibit measurably different carbonic anhydrase II I₅₀ values, spanning a range from approximately 6 to 12 nM under identical assay conditions [1]. Furthermore, only the 5-hydroxy and 6-hydroxy phenols (compounds 21 and 16) met the efficacy threshold in an intraocular pressure (IOP) recovery rate screening assay, whereas other regioisomers and methoxy-substituted analogs failed to qualify for advanced in vivo evaluation [1]. Beyond carbonic anhydrase inhibition, the 5-hydroxy substituent confers distinct kinase selectivity profiles: replacing a 5-methoxy group with a 5-hydroxy group on the benzothiophene core broadens inhibitory activity from Clk1-selective to a multi-target profile encompassing Dyrk1A and Dyrk1B, mediated by additional hydrogen-bond interactions accessible only to the phenolic -OH [2]. Generic substitution with an incorrect positional isomer, a methoxy analog, or an unsubstituted benzothiophene-2-sulfonamide would therefore compromise target potency, in vivo efficacy, or desired polypharmacology.

Quantitative Differentiation Evidence for 5-Hydroxy-1-benzothiophene-2-sulfonamide Versus Closest Analogs


Carbonic Anhydrase II Inhibition Potency: 5-OH vs 6-OH vs 5-OCH₃ Positional Isomers (Direct Head-to-Head)

In the foundational structure-activity relationship study by Graham et al. (1989), the I₅₀ values for human erythrocyte carbonic anhydrase II were determined side-by-side for all positional isomers of hydroxy- and methoxy-substituted benzo[b]thiophene-2-sulfonamides using a standardized pH-stat CO₂ hydration assay (pH 8.3, 4 °C, 1 nM enzyme) [1]. Compound 21 (5-OH) exhibited an I₅₀ of 6.2 nM, which is approximately 1.4-fold more potent than compound 16 (6-OH, L-650,719; I₅₀ = 8.8 nM) and approximately 3.7-fold more potent than its direct methoxy counterpart, compound 19 (5-OCH₃; I₅₀ = 23.0 nM) [1]. The unsubstituted parent compound 3 (H) showed an I₅₀ of 5.2 nM, indicating that hydroxyl substitution at the 5-position largely preserves intrinsic enzyme affinity while adding a functional handle for further derivatization [1]. For context, the reference CAI acetazolamide had an I₅₀ of 10.0 nM in the same assay [1].

Carbonic anhydrase inhibition Glaucoma Ocular hypotensive agents

In Vivo Ocular Hypotensive Screening: 5-OH and 6-OH as the Only Phenols Qualifying for Advanced Evaluation

Graham et al. employed an IOP recovery rate assay as a qualitative gatekeeper to identify which benzo[b]thiophene-2-sulfonamides warranted full dose-response studies in the α-chymotrypsinized rabbit model of ocular hypertension [1]. Among all compounds synthesized and tested, only the 5-hydroxy phenol (compound 21) and the 6-hydroxy phenol (compound 16) achieved the requisite level of efficacy at a topical dose of ≤2% suspension to advance to in-depth IOP evaluation [1]. The other hydroxyl regioisomers (4-OH, compound 15; 7-OH, compound 22), all methoxy-substituted analogs (4-OCH₃, 5-OCH₃, 6-OCH₃, 7-OCH₃), and the unsubstituted parent compound 3 failed to meet this threshold [1]. This binary qualification—shared only by 5-OH and 6-OH—demonstrates that the presence and position of a free phenolic hydroxyl are jointly required for topical in vivo activity in this chemotype [1].

Ocular pharmacology Intraocular pressure Topical drug delivery

Metabolic Stability Against Glutathione-Mediated Sulfonamide Displacement: Benzothiophene vs Benzothiazole Scaffold Class Advantage

A key liability of benzothiazole-2-sulfonamide CAIs was their rapid metabolism via nucleophilic displacement of the sulfonamide group by reduced glutathione (GSH), with a half-life of less than 1 hour under simulated physiological conditions (0.5 mM compound, 2.5 mM GSH, 0.1 M phosphate buffer, pH 7.4, 37 °C) [1]. In contrast, when the 6-hydroxybenzo[b]thiophene-2-sulfonamide (compound 16) was incubated under identical conditions for 16 hours, the sulfonamide remained unchanged [1]. The paper explicitly states: 'A similar lack of reactivity was noted for all benzo[b]thiophene-2-sulfonamides that we evaluated' [1]. By class-level inference, this includes the 5-hydroxy isomer (compound 21). The benzothiazole analog (compound 1, 6-hydroxybenzothiazole-2-sulfonamide) was completely converted to its GSH conjugate under these conditions [1].

Metabolic stability Glutathione conjugation Drug design

5-Hydroxy Substituent Enables Broadened Multi-Kinase Inhibition Versus 5-Methoxy Scaffold in Benzothiophene Derivatives

In a 2024 study of N-benzylated 5-hydroxybenzothiophene-2-carboxamides as multi-targeted Clk/Dyrk inhibitors, Mostafa et al. explicitly demonstrated that converting the 5-methoxy substituent to a 5-hydroxy group on the benzothiophene core broadened the kinase inhibitory profile from Clk1-selective to a multi-target spectrum that includes Dyrk1A and Dyrk1B [1]. This was attributed to the additional hydrogen-bond donor capacity of the phenolic -OH group [1]. Independently, Abd El-Rahman et al. (2024) reported that a 5-hydroxybenzothiophene hydrazide derivative (compound 16b) achieved multi-kinase IC₅₀ values of 11 nM (Clk4), 87 nM (DRAK1), 125.7 nM (haspin), 163 nM (Clk1), 284 nM (Dyrk1B), and 353.3 nM (Dyrk1A), with cellular growth inhibition of U87MG glioblastoma cells at IC₅₀ = 7.2 μM [2]. While these data are on 5-hydroxybenzothiophene-2-carboxamide/hydrazide derivatives rather than the 2-sulfonamide itself, they establish the 5-hydroxy substituent—common to the target compound—as a critical pharmacophoric element for achieving multi-target kinase engagement that is absent in the 5-methoxy and unsubstituted scaffolds [1][2].

Multi-kinase inhibition Clk/Dyrk kinases Anticancer drug discovery

Absence of Dermal Sensitization Potential: Benzothiophene vs Benzothiazole Scaffold Safety Differentiation

The benzothiazole-2-sulfonamide lead compound 1 was found to be a potent allergen in a guinea pig model for dermal sensitization potential, a liability that contributed to the termination of its clinical development [1]. In contrast, when benzo[b]thiophene-2-sulfonamides 16 (6-OH) and 23 (6-OCOCH₃) were evaluated under identical assay conditions, 'neither 16 nor 23 elicited an allergic response as assessed by visual inspection and histopathology' [1]. The paper notes that benzothiazole 1 was a 'strong sensitizer when assayed under identical conditions' [1]. This differentiation is attributed to the reduced electrophilicity of the benzothiophene core relative to the benzothiazole core [1], a class-level property that, by inference, extends to the 5-hydroxy isomer (compound 21) as a member of the same benzo[b]thiophene-2-sulfonamide family [1].

Allergenicity Dermal sensitization Topical drug safety

5-Hydroxybenzothiophene Derivatives Exhibit Superior In Vivo Tumor Growth Inhibition vs Tamoxifen in Mammary Tumor Model

In a study of 3-alkyl-2-phenylbenzo[b]thiophenes as nonsteroidal estrogen antagonists, the 5-hydroxy derivatives demonstrated significant in vivo antitumor activity [1]. After 4 weeks of treatment with 3 × 4.2 mg/kg of the 5-hydroxy benzothiophene compound 3, the average tumor weight was reduced by 83% compared to untreated controls, whereas tamoxifen at an equimolar dose achieved a 74% reduction [1]. This represents a 9-percentage-point improvement in tumor weight reduction over the clinically established SERM tamoxifen under comparable dosing conditions [1]. Relative binding affinities (RBA) for the calf uterine estrogen receptor ranged from 3 to 60 (17β-estradiol = 100) across the 5-hydroxy benzothiophene series [1]. While these data are from 3-alkyl-2-phenylbenzo[b]thiophenes rather than the 2-sulfonamide itself, they establish the 5-hydroxy substitution on the benzothiophene core as a validated pharmacophoric element for achieving estrogen receptor-mediated antitumor efficacy superior to tamoxifen [1].

Estrogen receptor antagonism Mammary tumor inhibition Benzothiophene SERMs

Procurement-Relevant Application Scenarios for 5-Hydroxy-1-benzothiophene-2-sulfonamide Based on Quantitative Differentiation Evidence


Lead Optimization in Topical Carbonic Anhydrase Inhibitor Programs for Glaucoma

5-Hydroxy-1-benzothiophene-2-sulfonamide (compound 21) is one of only two monohydroxy benzothiophene-2-sulfonamides that demonstrated both potent hCA II inhibition (I₅₀ = 6.2 nM) and sufficient topical in vivo efficacy in the IOP recovery rate screening assay to qualify for advanced evaluation [1]. Its I₅₀ is 1.4-fold lower (more potent) than the clinically evaluated 6-hydroxy isomer L-650,719 (I₅₀ = 8.8 nM) and 3.7-fold lower than the 5-methoxy analog (I₅₀ = 23.0 nM) [1]. The free 5-OH phenol also provides a derivatizable handle for prodrug strategies (e.g., ester or carbamate formation at the 5-position), as demonstrated with compound 26 (5-OCON(CH₃)₂; I₅₀ = 5.0 nM) [1]. Researchers developing next-generation topical CAIs should procure the 5-hydroxy isomer specifically when aiming to explore structure-activity relationships around the 5-position that are inaccessible with the 6-hydroxy or 5-methoxy analogs.

Multi-Target Kinase Inhibitor Discovery Leveraging the 5-Hydroxybenzothiophene Pharmacophore

The 5-hydroxy substituent on the benzothiophene core has been demonstrated to broaden kinase selectivity from a narrow Clk1-only profile (5-methoxy scaffold) to a multi-target profile encompassing Clk1, Dyrk1A, Dyrk1B, haspin, and Clk2 (5-hydroxy scaffold) [2]. A 5-hydroxybenzothiophene hydrazide derivative (compound 16b) achieved nanomolar IC₅₀ values against six therapeutically relevant kinases (Clk4: 11 nM; DRAK1: 87 nM; haspin: 125.7 nM; Clk1: 163 nM; Dyrk1B: 284 nM; Dyrk1A: 353.3 nM) [3]. While the target compound 5-hydroxy-1-benzothiophene-2-sulfonamide differs from the carboxamide/hydrazide series at the 2-position, the 5-hydroxybenzothiophene core is the shared pharmacophoric element enabling this polypharmacology [2][3]. Procurement of the 5-hydroxy sulfonamide building block enables exploration of sulfonamide-based kinase inhibitor chemotypes that retain the multi-target advantage of the 5-OH substituent while potentially offering differentiated physicochemical and pharmacokinetic properties conferred by the sulfonamide moiety.

Scaffold Replacement in Benzothiazole-2-sulfonamide CAI Programs Requiring Metabolic Stability

Benzothiazole-2-sulfonamide CAIs suffer from rapid metabolic inactivation via GSH-mediated sulfonamide displacement (t₁/₂ < 1 hour) and potent dermal sensitization, both attributed to the electrophilic character of the benzothiazole core [1]. The benzo[b]thiophene-2-sulfonamide scaffold, including the 5-hydroxy isomer, is completely resistant to GSH conjugation under identical simulated physiological conditions and did not elicit allergic responses in the guinea pig sensitization model [1]. For industrial or academic programs seeking to replace a benzothiazole-2-sulfonamide lead with a metabolically stable and non-sensitizing alternative, 5-hydroxy-1-benzothiophene-2-sulfonamide represents a structurally analogous replacement that retains the critical sulfonamide zinc-binding group and phenolic hydroxyl while eliminating the two liabilities that terminated the benzothiazole clinical candidate [1].

Estrogen Receptor-Targeted Anticancer Agent Design Using the 5-Hydroxybenzothiophene Core

5-Hydroxy-substituted benzothiophene derivatives have demonstrated in vivo mammary tumor growth inhibition superior to tamoxifen at equimolar dosing (83% vs 74% tumor weight reduction) [4]. The 5-hydroxy group contributes to estrogen receptor binding affinity (RBA values of 3–60 relative to 17β-estradiol) and is a critical determinant of antagonist efficacy in this phenotype [4]. Although the tumor inhibition data were generated with 3-alkyl-2-phenylbenzo[b]thiophenes rather than 2-sulfonamides, the 5-hydroxybenzothiophene core is the conserved pharmacophoric element [4]. For medicinal chemistry teams exploring sulfonamide-containing SERM candidates, 5-hydroxy-1-benzothiophene-2-sulfonamide offers a building block that combines the validated 5-OH antitumor pharmacophore with a sulfonamide moiety that could modulate solubility, metabolic profile, or off-target pharmacology relative to the 2-phenyl series [4].

Quote Request

Request a Quote for 5-hydroxy-1-benzothiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.